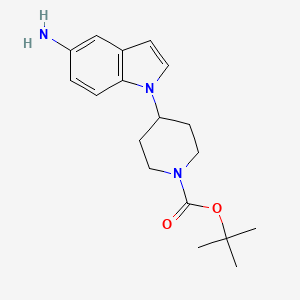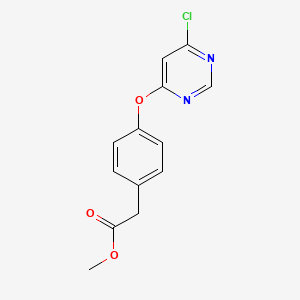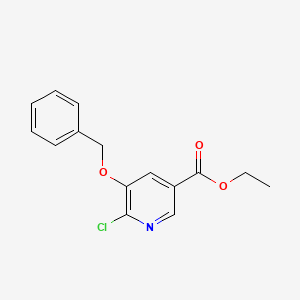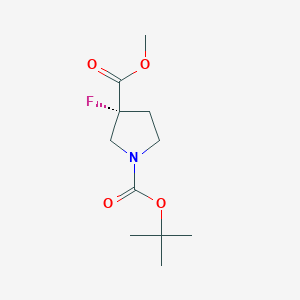
4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide
Descripción general
Descripción
“4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide” is an organic fluorinated building block . It has a CAS Number of 1706438-98-3 and a molecular weight of 271.05 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(bromomethyl)-4-fluoro-3-methyl-2-(trifluoromethyl)benzene . The InChI code is 1S/C9H7BrF4/c1-5-7(11)3-2-6(4-10)8(5)9(12,13)14/h2-3H,4H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide” are not available in the search results, it is known to be used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities. It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . It has a molecular weight of 271.05 . The InChI code is 1S/C9H7BrF4/c1-5-7(11)3-2-6(4-10)8(5)9(12,13)14/h2-3H,4H2,1H3 .Aplicaciones Científicas De Investigación
Synthesis of Antiviral Agents
4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide is utilized in the synthesis of various antiviral agents. For instance, it serves as a building block in creating 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles, which exhibit antiviral activities. Additionally, it is used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles, potent inhibitors of hepatitis C virus NS5B polymerase .
2. Inhibitors for Hepatitis C Virus NS5B Polymerase The compound is instrumental in the discovery of novel small molecule NS5B polymerase inhibitor leads. A virtual screening approach, including random forest, e-pharmacophore, and molecular docking methods, has been employed to identify these inhibitors .
Enzymatic Synthesis of Fluorinated Compounds
Biocatalysis has emerged as a crucial strategy in synthesizing fluorinated molecules under mild conditions. The compound can be used as a simple fluorine-containing module to synthesize more complex fluorinated compounds through enzymatic pathways .
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to target various biochemical pathways and cellular processes .
Mode of Action
The mode of action of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide involves interactions with its targets that result in changes at the molecular and cellular levels .
Biochemical Pathways
The compound 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide affects various biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide .
Propiedades
IUPAC Name |
1-(bromomethyl)-4-fluoro-3-methyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4/c1-5-7(11)3-2-6(4-10)8(5)9(12,13)14/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUUTXMSUNEAOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-(2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid](/img/structure/B1407723.png)
![Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane](/img/structure/B1407724.png)